molecular formula C21H18ClNO2 B4403271 N-[2-(2-biphenylyloxy)ethyl]-2-chlorobenzamide

N-[2-(2-biphenylyloxy)ethyl]-2-chlorobenzamide

Cat. No. B4403271
M. Wt: 351.8 g/mol
InChI Key: XKTBRJCWGYOFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-biphenylyloxy)ethyl]-2-chlorobenzamide, also known as BCI-121, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising anti-cancer effects, making it a promising candidate for cancer treatment.

Mechanism of Action

The mechanism of action of N-[2-(2-biphenylyloxy)ethyl]-2-chlorobenzamide involves the inhibition of the protein kinase CK2, which plays a critical role in cell growth and proliferation. By inhibiting CK2, this compound can prevent the growth and proliferation of cancer cells, making it an effective anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis, and the inhibition of cell growth and proliferation. These effects make this compound a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(2-biphenylyloxy)ethyl]-2-chlorobenzamide in lab experiments is its specificity for CK2, which makes it an effective tool for studying the role of CK2 in cancer development. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(2-biphenylyloxy)ethyl]-2-chlorobenzamide, including the development of more potent and selective CK2 inhibitors, the identification of new targets for this compound, and the investigation of the potential therapeutic applications of this compound in other diseases. Additionally, the development of new delivery methods for this compound could improve its efficacy and reduce its toxicity in vivo.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for cancer therapy. Its specificity for CK2 and its ability to inhibit cell growth and proliferation make it an effective tool for studying the role of CK2 in cancer development. However, further research is needed to fully understand the potential therapeutic applications of this compound and to develop more effective and selective CK2 inhibitors.

Scientific Research Applications

N-[2-(2-biphenylyloxy)ethyl]-2-chlorobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that this compound can inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-chloro-N-[2-(2-phenylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO2/c22-19-12-6-4-11-18(19)21(24)23-14-15-25-20-13-7-5-10-17(20)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTBRJCWGYOFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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